molecular formula C21H17ClN6O3 B11269791 9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B11269791
M. Wt: 436.8 g/mol
InChI Key: USYNRMQYVOVVJS-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopurine-dione class, characterized by a fused triazole-purine core with dione functional groups. Key structural features include:

  • 9-position: A 2-chlorobenzyl substituent, contributing hydrophobic interactions and steric bulk.
  • 5-position: A methyl group, enhancing metabolic stability by reducing oxidation susceptibility .

Properties

Molecular Formula

C21H17ClN6O3

Molecular Weight

436.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C21H17ClN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-13-5-3-4-6-15(13)22)20-25-24-17(28(19)20)12-7-9-14(31-2)10-8-12/h3-10H,11H2,1-2H3,(H,23,29,30)

InChI Key

USYNRMQYVOVVJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl

Origin of Product

United States

Biological Activity

The compound 9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazole family known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C17H16ClN5O3
  • Molecular Weight: 365.79 g/mol
  • IUPAC Name: 9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

The compound's structure incorporates a triazole ring fused with a purine derivative, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that similar triazole derivatives show activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The compound's structure suggests it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential:

  • A study highlighted that certain triazole compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Mechanisms of action may involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes:

  • Research on related compounds has shown inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases .
  • The potential dual inhibitory action on MAO-A and MAO-B could position this compound as a candidate for treating depression and anxiety disorders.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The compound demonstrated an MIC (minimum inhibitory concentration) of 0.125–8 µg/mL against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects of triazole derivatives on cancer cells, the compound exhibited IC50 values in the micromolar range against MCF-7 cells. This suggests a promising lead for further development as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The following table highlights critical differences between the target compound and its closest analog, 9-(4-chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione :

Feature Target Compound Analog
Chlorobenzyl Position 2-chlorobenzyl (meta-substitution) 4-chlorobenzyl (para-substitution)
3-position Substituent 4-methoxyphenyl (electron-donating) 4-methylphenyl (electron-neutral)
5-position Methyl Methyl
7-position No substituent Methyl
Key Implications:
  • 3-position Substituent : The methoxy group in the target compound could enhance solubility and hydrogen-bonding capacity, whereas the methyl group in the analog may prioritize lipophilicity .
  • 7-position Methyl : The analog’s additional methyl group may improve metabolic stability but reduce conformational flexibility .

Comparison with Natural Purine Derivatives

Natural purine derivatives, such as 1,7,9-trimethyl-1H-purine-6,8(7H,9H)-dione isolated from marine organisms, lack synthetic modifications like chlorobenzyl or methoxyphenyl groups . These natural analogs typically exhibit lower receptor specificity due to simpler substituents, underscoring the pharmacological advantages of synthetic triazolopurine-diones.

Hypothetical Pharmacological Profiles

While direct receptor-binding data are unavailable, structural analogs suggest plausible mechanisms:

  • Adenosine A2A Receptor Selectivity: The 2-chlorobenzyl group may favor A2A interactions, as para-substituted benzyl groups in analogs are linked to A1 affinity .
  • Metabolic Stability : The target compound’s lack of a 7-methyl group may increase susceptibility to hepatic oxidation compared to its analog .

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